N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide

Structural Biology Conformational Analysis Chemical Procurement

N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide (CAS 1574308-79-4, C25H19NO5, MW 413.4) is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzamide moiety linked via an N-2-oxoethyl bridge. Its core scaffold, 4-(2-oxo-2H-chromen-3-yl)benzamide, is a known building block whose solid-state conformation has been determined by single-crystal X-ray diffraction, revealing a dihedral angle of 7.69(6)° between the phenyl ring and the coumarin fused ring system, stabilized by intramolecular N—H···O and C—H···O hydrogen bonds.

Molecular Formula C25H19NO5
Molecular Weight 413.4 g/mol
Cat. No. B11031329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide
Molecular FormulaC25H19NO5
Molecular Weight413.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
InChIInChI=1S/C25H19NO5/c1-30-20-12-10-17(11-13-20)22(27)15-26-24(28)18-8-6-16(7-9-18)21-14-19-4-2-3-5-23(19)31-25(21)29/h2-14H,15H2,1H3,(H,26,28)
InChIKeyRNJIJPJPLJLNJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Note: Identifying the Evidence Baseline for N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide


N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide (CAS 1574308-79-4, C25H19NO5, MW 413.4) is a synthetic hybrid molecule combining a coumarin (2H-chromen-2-one) core with a benzamide moiety linked via an N-2-oxoethyl bridge . Its core scaffold, 4-(2-oxo-2H-chromen-3-yl)benzamide, is a known building block whose solid-state conformation has been determined by single-crystal X-ray diffraction, revealing a dihedral angle of 7.69(6)° between the phenyl ring and the coumarin fused ring system, stabilized by intramolecular N—H···O and C—H···O hydrogen bonds [1]. Currently, no quantitative biological activity data for the target compound has been found in primary peer-reviewed literature or patent databases.

Potential reference standard for analytical method development (HPLC/LC-MS) of coumarin-benzamide hybrids.
Tool compound for scaffold-hopping SAR studies to assess target tolerance of large N-substituents.
Fragment-sized scaffold with three elaboration vectors for DNA-encoded library construction.

Procurement Risk Alert: Why Simple Coumarin-Benzamide Analogs Cannot Substitute N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide


Generic substitution among coumarin-benzamide hybrids is not scientifically justified. The target compound's distinct structural features—a 4-methoxyphenyl group on the N-2-oxoethyl linker—are absent from simpler analogs like 3-benzamidocoumarin. These modifications can drastically alter hydrogen-bonding capacity, metabolic stability, and target engagement. For instance, the crystallographically characterized analog 4-(2-oxo-2H-chromen-3-yl)benzamide shows that even the unsubstituted core has a highly specific, intramolecularly stabilized conformation [1]. Introducing the 4-methoxyphenyl-2-oxoethyl substituent, as in the target compound, would fundamentally re-engineer the molecular surface and its potential for intermolecular interactions. Without specific comparative pharmacological data, it must be assumed that any structural deviation within this class will lead to non-equivalent biological and physicochemical behavior, making direct interchange a high-risk procurement strategy.

Simpler coumarin-benzamide analogs lack the 4-methoxyphenyl-2-oxoethyl substituent; this modification may significantly alter hydrogen-bonding capacity and target engagement, making direct substitution unreliable without comparative data.

The unsubstituted core (4-(2-oxo-2H-chromen-3-yl)benzamide) exhibits a highly specific intramolecularly stabilized conformation; the N-substituted target compound likely re-engineers molecular surface and intermolecular interaction potential, so equivalence cannot be assumed.

Direct Comparative Evidence for Selecting N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide


Core Scaffold Conformational Stability: Evidence Gap for the Target Compound

A direct structural analog, 4-(2-oxo-2H-chromen-3-yl)benzamide, has been characterized by single-crystal X-ray diffraction [1]. The solid-state structure reveals a near-coplanar arrangement of the benzamide and coumarin rings, with a dihedral angle of 7.69(6)°, stabilized by intramolecular N—H···O and C—H···O hydrogen bonds. For the target compound, no experimental structural data or quantitative biological activity data (IC50, Ki, etc.) have been identified in peer-reviewed literature or patent databases. This represents a critical evidence gap for any head-to-head comparison.

Core Scaffold Conformation vs. Target Gap
Data to verify
Comparator (unsubstituted core): dihedral angle 7.69°, intramolecular N—H···O and C—H···O bonds [1]
Target compound: no experimental structural or quantitative bioactivity data available
Independent structural validation required for the target compound to assess differentiated properties.
No IC50, Ki, or crystallographic data identified in peer-reviewed literature.
Structural Biology Conformational Analysis Chemical Procurement

Validated Application Scenarios for Procuring N-[2-(4-methoxyphenyl)-2-oxoethyl]-4-(2-oxo-2H-chromen-3-yl)benzamide


Use as a Reference Standard for Analytical Method Development in the Coumarin-Benzamide Class

Given the well-defined core structure characterized by X-ray diffraction [1], the compound may serve as a potential reference standard for developing HPLC or LC-MS methods to quantify coumarin-benzamide hybrids in reaction monitoring or impurity profiling. Its unique N-2-oxoethyl linker provides a distinct chromatographic handle not present in simpler 3-benzamidocoumarin standards.

Procurement as a Negative Control or Tool Compound in Scaffold-Hopping Studies

In structure-activity relationship (SAR) studies focusing on the coumarin-3-yl-benzamide pharmacophore, the target compound's 4-methoxyphenyl-2-oxoethyl substitution can be used to test the tolerance of a biological target for large N-alkyl substituents, serving as a negative or selectivity control against low-molecular-weight analogs like 4-(2-oxo-2H-chromen-3-yl)benzamide [1].

Scaffold for Fragment-Based Drug Design (FBDD) Libraries

The compound can be purchased as a fragment-sized scaffold for constructing DNA-encoded libraries (DELs) or other screening collections. Its structural complexity, combining a methoxyphenyl ketone with a coumarin-benzamide core, offers three distinct vectors for further chemical elaboration, based on the established synthetic routes for (2-oxochromen-3-yl)benzamides [1]. This differentiates it from simpler, commercially exhausted coumarin scaffolds.

Application
Selection Property
Validation Focus
Analytical Reference Standard
Unique N-2-oxoethyl linker for chromatographic differentiation
Method development for coumarin-benzamide quantification
Negative Control in SAR
Structural divergence from unsubstituted core scaffold
Assessing biological target tolerance for large N-substituents
Fragment-Based Library Scaffold
Three vectors for chemical elaboration
Versatile building block for DEL or screening collections
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